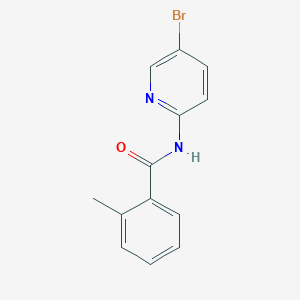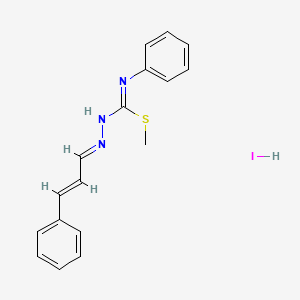
N-(3-chloro-4-fluorophenyl)-3-(5-methyl-2-furyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-4-fluorophenyl)-3-(5-methyl-2-furyl)acrylamide, also known as CFTRinh-172, is a small molecule inhibitor that has been widely used in scientific research. This compound is known for its ability to inhibit the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is responsible for transporting chloride ions across cell membranes. CFTRinh-172 has been used in a variety of studies to investigate the function of CFTR and its role in various physiological processes.
作用机制
N-(3-chloro-4-fluorophenyl)-3-(5-methyl-2-furyl)acrylamide inhibits CFTR function by binding to a specific site on the protein and preventing chloride ion transport across cell membranes. This inhibition is reversible and dose-dependent, meaning that higher concentrations of N-(3-chloro-4-fluorophenyl)-3-(5-methyl-2-furyl)acrylamide will result in greater inhibition of CFTR function.
Biochemical and physiological effects:
N-(3-chloro-4-fluorophenyl)-3-(5-methyl-2-furyl)acrylamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of CFTR-mediated chloride transport, the reduction of airway surface liquid volume, and the inhibition of ENaC-mediated sodium transport. This compound has also been shown to have anti-inflammatory effects and to reduce mucus production in the airways.
实验室实验的优点和局限性
One of the main advantages of N-(3-chloro-4-fluorophenyl)-3-(5-methyl-2-furyl)acrylamide is its ability to selectively inhibit CFTR function, allowing for the study of CFTR-specific processes without affecting other ion channels or transporters. However, this compound does have some limitations, including its potential toxicity at high concentrations and its reversible inhibition of CFTR function, which can make it difficult to study long-term effects.
未来方向
There are many potential future directions for research involving N-(3-chloro-4-fluorophenyl)-3-(5-methyl-2-furyl)acrylamide, including the development of new CFTR inhibitors with improved selectivity and efficacy, the investigation of CFTR function in other tissues and cell types, and the exploration of new therapeutic targets for cystic fibrosis and other ion channel-related diseases. Additionally, there is ongoing research into the use of N-(3-chloro-4-fluorophenyl)-3-(5-methyl-2-furyl)acrylamide as a tool for investigating the mechanisms of ion channel function and regulation.
合成方法
N-(3-chloro-4-fluorophenyl)-3-(5-methyl-2-furyl)acrylamide can be synthesized using a variety of methods, including the reaction of 3-(5-methyl-2-furyl)acrylic acid with 3-(tert-butoxycarbonyl)amino-4-chloroaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product can then be deprotected using trifluoroacetic acid to yield N-(3-chloro-4-fluorophenyl)-3-(5-methyl-2-furyl)acrylamide.
科学研究应用
N-(3-chloro-4-fluorophenyl)-3-(5-methyl-2-furyl)acrylamide has been used in a variety of scientific research applications, including the study of CFTR function in epithelial cells, the investigation of CFTR mutations and their effects on protein function, and the development of new treatments for cystic fibrosis. This compound has also been used in studies of other ion channels and transporters, such as the epithelial sodium channel (ENaC) and the sodium-glucose cotransporter 2 (SGLT2).
属性
IUPAC Name |
(E)-N-(3-chloro-4-fluorophenyl)-3-(5-methylfuran-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClFNO2/c1-9-2-4-11(19-9)5-7-14(18)17-10-3-6-13(16)12(15)8-10/h2-8H,1H3,(H,17,18)/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLMJQEGLTINUOF-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=CC(=O)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/C(=O)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(3-chloro-4-fluorophenyl)-3-(5-methylfuran-2-yl)prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

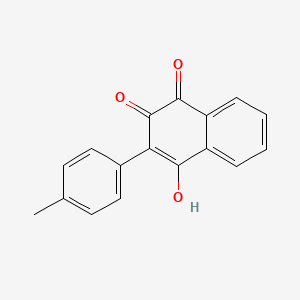
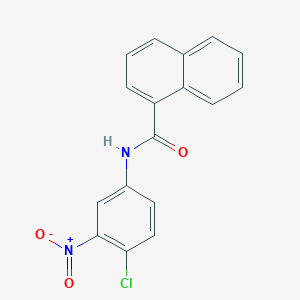
![N-(3,5-dimethylphenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5784815.png)
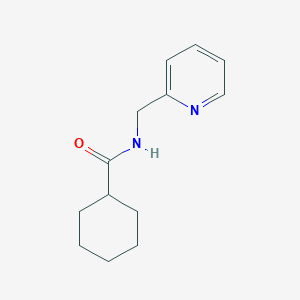
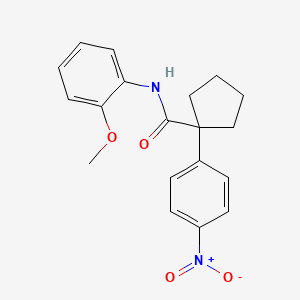




![N-[2-(4-morpholinyl)ethyl]-3-(2-nitrophenyl)acrylamide](/img/structure/B5784864.png)
![2-{[(4-methyl-2-nitrophenyl)sulfonyl]amino}benzamide](/img/structure/B5784869.png)

